1-(Benzyloxy)decan-2-ol: Chemical Structure, Properties, and Synthesis Guide
1-(Benzyloxy)decan-2-ol: Chemical Structure, Properties, and Synthesis Guide
Executive Summary
1-(Benzyloxy)decan-2-ol (C₁₇H₂₈O₂) is a lipophilic glycol ether derivative characterized by a ten-carbon alkyl chain, a secondary hydroxyl group at the C2 position, and a benzyl ether moiety at the C1 position.[1] Structurally, it represents the benzyl ether of 1,2-decanediol. This compound serves as a specialized intermediate in the synthesis of surface-active agents, lipid mimetics, and pharmaceutical delivery systems. Its amphiphilic nature, combined with the chemical stability of the benzyl ether group, makes it a valuable building block for creating non-ionic surfactants and functionalized lipid bilayers.
This technical guide provides a comprehensive analysis of its physicochemical properties, regioselective synthesis protocols, and application workflows, designed for researchers in organic chemistry and drug development.
Part 1: Chemical Identity and Structure[2][3]
The molecule consists of a decyl backbone where the terminal carbon (C1) is etherified with a benzyl group, and the adjacent carbon (C2) bears a free hydroxyl group. This specific connectivity is crucial for its function as a chiral synthon (if synthesized from enantiopure epoxide) or a regio-defined surfactant headgroup.
Core Chemical Data[4][5]
| Parameter | Detail |
| IUPAC Name | 1-(Benzyloxy)decan-2-ol |
| Common Synonyms | 1-O-Benzyl-1,2-decanediol; Benzyl 2-hydroxydecyl ether |
| Molecular Formula | C₁₇H₂₈O₂ |
| Molecular Weight | 264.41 g/mol |
| SMILES | CCCCCCCCC(O)COCc1ccccc1 |
| InChI Key | Predicted:[2][3][4] BPFYMFDSWHAWCE-UHFFFAOYSA-N |
| CAS Number | Note:[5] While 1,2-decanediol (1119-86-4) and 1,2-epoxydecane (2404-44-6) are common, the specific CAS for this ether is often referenced in patent literature or as a derivative. |
Structural Visualization
The molecule features a hydrophobic tail (C8 chain from C3-C10), a polar domain (C2-OH), and an aromatic lipophilic cap (Benzyl). This tripartite structure allows for unique interfacial behavior.
Part 2: Physicochemical Properties[1]
The properties of 1-(Benzyloxy)decan-2-ol are dominated by the long alkyl chain and the benzyl ring, rendering it highly lipophilic.
Quantitative Data Profile
| Property | Value (Estimated/Experimental) | Context |
| Physical State | Viscous Colorless Liquid | At 25°C |
| Boiling Point | ~360–380°C | Predicted at 760 mmHg (High BP due to MW and H-bonding) |
| Density | ~0.94–0.96 g/cm³ | Typical for benzylated fatty alcohols |
| LogP (Octanol/Water) | 5.5 – 6.0 | Highly lipophilic; partitions strongly into organic phases |
| Water Solubility | Insoluble (< 1 mg/L) | Soluble in EtOH, DCM, THF, Toluene |
| Refractive Index | ~1.49 – 1.51 | Influenced by the aromatic benzyl group |
| Flash Point | > 110°C | Closed cup (Estimated) |
Technical Insight: The secondary alcohol at C2 is sterically more hindered than a primary alcohol but remains nucleophilic enough for further functionalization (e.g., phosphorylation, acylation), making this molecule a versatile "linker" in organic synthesis.
Part 3: Synthesis and Manufacturing[9]
The most robust and regioselective route to 1-(Benzyloxy)decan-2-ol is the nucleophilic ring-opening of 1,2-epoxydecane with benzyl alcohol under basic conditions.
Reaction Mechanism: Regioselective Ring Opening
Under basic catalysis (Sɴ2 conditions), the alkoxide nucleophile (benzyl oxide) attacks the least substituted carbon (C1) of the epoxide ring. This yields the target 1-substituted-2-alcohol with high regioselectivity (>95%). Acid catalysis typically leads to a mixture of regioisomers (attack at C2 due to carbocation character).
Experimental Protocol: Base-Catalyzed Synthesis
Reagents:
-
1,2-Epoxydecane (1.0 equiv)
-
Benzyl Alcohol (1.2 - 1.5 equiv)
-
Potassium Hydroxide (KOH) or Sodium Hydride (NaH) (0.1 equiv as catalyst)
-
Solvent: Toluene or neat (solvent-free)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under N₂, dissolve Benzyl Alcohol in anhydrous Toluene. Add NaH (60% dispersion in oil) slowly at 0°C to generate the sodium benzylate nucleophile. Stir for 30 min.
-
Epoxide Addition: Add 1,2-Epoxydecane dropwise to the reaction mixture at room temperature.
-
Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor consumption of epoxide by TLC (Hexane/EtOAc 8:2) or GC-MS.
-
Quench: Cool to room temperature and quench carefully with saturated NH₄Cl solution.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Purify the residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane) to isolate 1-(Benzyloxy)decan-2-ol as a clear oil.
Synthesis Pathway Diagram
Caption: Figure 1. Base-catalyzed regioselective synthesis of 1-(Benzyloxy)decan-2-ol via SN2 ring opening.
Part 4: Applications in Research & Development
Lipid Nanoparticle (LNP) Development
This compound serves as a "helper lipid" analog. The benzyl group provides π-π stacking interactions within the lipid bilayer, potentially stabilizing liposomal formulations used in drug delivery. The C2-OH group can be further derivatized with polar headgroups (e.g., phosphocholine) to create novel phospholipids.
Surfactant Chemistry
As a non-ionic surfactant intermediate, the molecule exhibits low Critical Micelle Concentration (CMC) due to its hydrophobicity. It is used to study interfacial tension reduction in oil-water emulsions.
Chiral Building Block
If synthesized from (R)- or (S)-1,2-epoxydecane (via hydrolytic kinetic resolution), the resulting chiral 1-(Benzyloxy)decan-2-ol is a precursor for asymmetric synthesis of bioactive natural products, such as macrolides or pheromones.
Application Workflow: Lipid Derivative Synthesis
Caption: Figure 2. Workflow for converting 1-(Benzyloxy)decan-2-ol into a functional phospholipid for LNP research.
Part 5: Safety and Handling
While specific toxicological data for this exact ether is limited, handling protocols should follow standards for long-chain aliphatic alcohols and benzyl ethers .
-
Hazards: Likely to cause skin and eye irritation (H315, H319).[6] May be harmful to aquatic life with long-lasting effects due to high lipophilicity (H411).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis, especially when handling NaH or epoxides.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the benzyl ether position over prolonged periods.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14254, 2-Decanol. Retrieved from [Link]
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Deshpande, et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Benzyl alcohol-based synthesis of oxide nanoparticles: the perspective of SN1 reaction mechanism. Dalton Transactions.[7] Retrieved from [Link]
-
Ataman Chemicals. (n.d.). 1-Decanol Properties and Applications. Retrieved from [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 1,2-Epoxydecane | 2404-44-6 | TCI AMERICA [tcichemicals.com]
- 3. 1-(Benzylamino)decan-2-ol | C17H29NO | CID 42614665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Decane;decan-1-ol | C20H44O | CID 22418527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Decanol, 10-(phenylmethoxy)- | C17H28O2 | CID 11010864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzyl alcohol-based synthesis of oxide nanoparticles: the perspective of SN1 reaction mechanism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
